N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a thieno[2,3-d]pyrimidine derivative with a sulfanylacetamide substituent. The core structure comprises a fused thiophene-pyrimidine ring system, functionalized with a 4-methylphenyl group at position 5 and a sulfanylacetamide moiety at position 2.
Properties
Molecular Formula |
C22H19N3O2S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H19N3O2S2/c1-14-3-5-15(6-4-14)18-11-28-21-20(18)22(24-13-23-21)29-12-19(26)25-16-7-9-17(27-2)10-8-16/h3-11,13H,12H2,1-2H3,(H,25,26) |
InChI Key |
GLXILLPVOZMBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-methylphenyl and 4-methoxyphenyl groups can be done through nucleophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structurally related compounds, focusing on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Bioactivity: The 4-methoxyphenyl group (common in ) improves solubility and may enhance binding to hydrophobic enzyme pockets. Sulfanyl vs. Oxy Linkers: The sulfanyl group in the target compound and may confer higher metabolic stability compared to the oxy linker in .
Biological Activity: Compound 12 () demonstrated anticancer activity, likely due to its thieno[2,3-d]pyrimidine core and aryl substituents . Compound 7h () showed potent antioxidant activity (IC₅₀ = 12.3 µM), attributed to its triazole and sulfonyl groups . The nitro-substituted analog in is hypothesized to inhibit BCL-2/MCL-1, critical targets in cancer therapy.
Research Findings and Trends
- Anticancer Potential: Thieno[2,3-d]pyrimidine derivatives are prominent in kinase inhibition (e.g., EGFR, VEGFR) due to their planar aromatic systems .
- Enzyme Inhibition : Sulfanylacetamide moieties (as in the target compound) are associated with cysteine protease inhibition, relevant in neurodegenerative diseases .
- Synthetic Challenges : The incorporation of 4-methylphenyl and sulfanyl groups requires multi-step synthesis, including Ullmann coupling or nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
